2-Amino-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile
Description
2-Amino-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile is a pyridine-based compound characterized by a trifluoromethyl (-CF₃) group at position 4, a phenyl group at position 6, and an amino (-NH₂) group at position 2. The cyano (-CN) substituent at position 3 enhances its electronic properties, making it a candidate for diverse applications, including medicinal chemistry and materials science. Its structure combines electron-withdrawing (-CF₃, -CN) and π-donor (phenyl) groups, which influence reactivity, solubility, and intermolecular interactions .
Properties
IUPAC Name |
2-amino-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3N3/c14-13(15,16)10-6-11(8-4-2-1-3-5-8)19-12(18)9(10)7-17/h1-6H,(H2,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJVUVOFHXAZICJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(C(=C2)C(F)(F)F)C#N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70550441 | |
| Record name | 2-Amino-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70550441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114085-00-6 | |
| Record name | 2-Amino-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70550441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nucleophilic Aromatic Substitution and Ammonolysis of Halogenated Pyridines
A well-documented industrially relevant method starts from halogenated trifluoromethylpyridines, such as 2,6-dichloro-4-(trifluoromethyl)pyridine. The process involves:
Reacting 2,6-dichloro-4-(trifluoromethyl)pyridine with ammonia in the presence of hydrophilic ethers (e.g., tetrahydrofuran, 2-methyltetrahydrofuran) at elevated temperatures (100–200 °C, optimally 130–160 °C) for 2–24 hours to selectively substitute the chlorine at position 2 with an amino group, yielding 2-amino-6-chloro-4-(trifluoromethyl)pyridine.
Subsequent dehalogenation of the chlorine at position 6 by catalytic hydrogenation using palladium on carbon under hydrogen pressure (e.g., 1.6 MPa, 100 °C) to afford 2-amino-4-(trifluoromethyl)pyridine.
Introduction of the phenyl group at position 6 can be achieved by further functionalization, such as Suzuki coupling reactions on the corresponding halogenated intermediate.
This method is advantageous for industrial scale due to high purity, relatively short reaction times, and good yields (~70%).
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Ammonolysis | NH3, hydrophilic ether, 130–160 °C, 4–7 h | 2-amino-6-chloro-4-(trifluoromethyl)pyridine |
| Catalytic hydrogenation | Pd/C, H2 (1.6 MPa), 100 °C, 3 h | 2-amino-4-(trifluoromethyl)pyridine |
| Phenyl substitution (e.g., Suzuki coupling) | Phenylboronic acid, Pd catalyst, base, solvent | 2-amino-6-phenyl-4-(trifluoromethyl)pyridine |
Cyclization Approaches Using α,α′-Bis(arylidene) Cycloalkanones and Malononitrile
An alternative synthetic route involves multicomponent one-pot reactions leading to pyridine derivatives with amino and carbonitrile functionalities:
Condensation of α,α′-bis(arylidene) cycloalkanones with malononitrile in the presence of a mild base catalyst such as potassium carbonate in ethanol under reflux conditions.
This method allows the formation of 2-amino-4H-pyran-3-carbonitriles, which can be further transformed into pyridine derivatives through ring transformations.
The reaction proceeds rapidly with excellent yields, using environmentally benign solvents and catalysts.
Although this method is more commonly applied to 4H-pyran derivatives, it provides a conceptual basis for constructing the carbonitrile and amino functionalities on heterocyclic rings related to the target compound.
| Component | Role | Conditions | Notes |
|---|---|---|---|
| α,α′-Bis(arylidene) cycloalkanones | Carbon framework precursor | Ethanol, reflux, K2CO3 catalyst | Mild, efficient, green chemistry |
| Malononitrile | Carbonitrile source | Provides nitrile functionality | |
| Potassium carbonate | Base catalyst | Readily available, inexpensive |
Michael Addition and Cyclization Routes for Pyridine-3-carbonitriles
Michael-type additions of cyanothioacetamide or related nucleophiles to α-bromochalcones followed by intramolecular cyclization have been reported for related heterocycles.
These reactions proceed under mild, metal-free conditions and yield amino-substituted heterocycles with carbonitrile groups.
Density functional theory (DFT) studies support the mechanistic pathways involving Michael addition followed by nucleophilic substitution or elimination steps.
While these methods focus on thiophene and pyrimidine cores, the underlying chemistry offers insights into constructing amino and carbonitrile substituted heterocycles, which can be adapted for pyridine derivatives.
Comparative Analysis of Preparation Methods
| Methodology | Advantages | Limitations | Industrial Viability |
|---|---|---|---|
| Ammonolysis of halogenated pyridines | High purity, good yields, scalable | Requires high temperature and pressure | High – used in pharmaceutical industry |
| One-pot condensation with malononitrile | Mild conditions, green solvents, rapid reaction | Limited to pyran derivatives, may need further steps | Moderate – useful for library synthesis |
| Michael addition and cyclization | Metal-free, atom economical, diverse substrates | Applied mainly to thiophene derivatives | Moderate – synthetic versatility |
Summary Table of Key Reaction Parameters
| Parameter | Ammonolysis Route | One-Pot Condensation Route | Michael Addition Route |
|---|---|---|---|
| Starting materials | Halogenated trifluoromethylpyridines | α,α′-Bis(arylidene) cycloalkanones, malononitrile | Cyanothioacetamide, α-bromochalcones |
| Catalyst | None for ammonolysis; Pd/C for hydrogenation | Potassium carbonate | None (base-mediated) |
| Solvent | Hydrophilic ethers (e.g., 2-Me-THF) | Ethanol | Ethanol or similar |
| Temperature | 130–160 °C (ammonolysis); 100 °C (hydrogenation) | Reflux (~78 °C) | Room temperature to mild heating |
| Reaction time | 4–7 hours (ammonolysis); 3 hours (hydrogenation) | Short (minutes to hours) | Minutes to hours |
| Yield | ~70% | High (varies by substrate) | Moderate to high |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The pyridine ring’s electron-deficient nature due to -CF₃ and -CN groups facilitates nucleophilic aromatic substitution (NAS). For example:
-
Ammonolysis : Reacting halogenated precursors (e.g., 2,6-dichloro-4-trifluoromethylpyridine) with ammonia in hydrophilic ethers (e.g., 2-methyltetrahydrofuran) yields amino-substituted derivatives via selective displacement of halogens .
Example Reaction : -
Hydrogenolysis : Catalytic hydrogenation (Pd/C, H₂) removes remaining halogens, as demonstrated in the synthesis of 2-amino-4-trifluoromethylpyridine .
Cyclization and Heterocycle Formation
The carbonitrile group participates in cyclization reactions to form fused heterocycles:
-
Mannich-Type Cyclization : Reacting with formaldehyde (HCHO) and primary amines under non-catalyzed conditions generates thieno[2,3-d]pyrimidine derivatives .
General Pathway : -
Thioamide Cyclization : Cyanothioacetamide reacts with ketones or aldehydes to form pyridine-thione intermediates, which further cyclize with bromoacetamides .
Electrophilic Aromatic Substitution (EAS)
The -NH₂ group directs electrophiles to the ortho and para positions of the pyridine ring:
-
Nitration/Sulfonation : Limited by the electron-withdrawing -CF₃ and -CN groups, but feasible under strong acidic conditions.
-
Halogenation : Chlorination or bromination may occur at the activated positions.
Carbonitrile Group Reactivity:
-
Hydrolysis : The -CN group can be hydrolyzed to carboxylic acids (-COOH) or amides (-CONH₂) under acidic or basic conditions.
-
Nucleophilic Addition : Grignard reagents or organolithium compounds add to the nitrile, forming ketones after hydrolysis.
Amino Group Reactivity:
-
Acylation : Reacts with acyl chlorides or anhydrides to form amides.
-
Diazo Coupling : Forms azo dyes with diazonium salts under acidic conditions.
Catalytic Cross-Coupling Reactions
The -CF₃ group’s stability allows participation in metal-catalyzed couplings:
-
Suzuki-Miyaura : Aryl halides (if present) couple with boronic acids to form biaryl systems.
-
Buchwald-Hartwig : Forms C–N bonds with aryl halides and amines.
Biological Activity-Driven Modifications
Derivatives of 2-aminopyridine-3-carbonitriles exhibit antitubercular activity. Key modifications include:
-
Indole Hybridization : Introducing indole moieties via condensation enhances activity (MIC: 8 μM against M. tuberculosis) .
-
Trifluoromethoxy Substitution : Improves lipophilicity and target binding .
Data Table: Key Reaction Examples
Mechanistic Insights
-
Cyclization Pathways : DFT studies on analogous systems reveal two mechanisms for cyclization:
-
Electronic Effects : The -CF₃ group increases ring electron deficiency, accelerating NAS but hindering EAS.
Scientific Research Applications
2-Amino-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile has a wide range of scientific research applications:
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, it is used to study the effects of trifluoromethyl groups on biological systems.
Medicine: In the pharmaceutical industry, this compound is explored for its potential therapeutic properties.
Mechanism of Action
The mechanism of action of 2-Amino-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects .
For example, in the context of agrochemicals, the compound may inhibit specific enzymes in pests, disrupting their metabolic processes and leading to their elimination . In pharmaceuticals, it may interact with receptors or enzymes involved in disease pathways, providing therapeutic benefits .
Comparison with Similar Compounds
Comparison with Similar Pyridine-3-carbonitrile Derivatives
Structural Variations and Electronic Effects
The compound’s structural analogs differ primarily in substituent types and positions. Key comparisons include:
Electron-Donor/Acceptor Modifications
- 2-Amino-4,6-diphenyl-pyridine-3-carbonitrile (S1): Substituents: 2-NH₂, 4-Ph, 6-Ph. Fluorescence: Emits at 410–420 nm (blue region). The absence of -CF₃ reduces electron-withdrawing effects, resulting in higher fluorescence intensity compared to trifluoromethyl-containing derivatives .
- 2-Amino-4-(4-methylthiophenyl)-6-phenylpyridine-3-carbonitrile (S4): Substituents: 2-NH₂, 4-(4-MeSPh), 6-Ph. Fluorescence: Enhanced extinction coefficient and emission at ~450 nm due to the electron-donating -SCH₃ group .
- 2-Amino-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile: Substituents: 2-NH₂, 4-CF₃, 6-Ph. Predicted Properties: The strong electron-withdrawing -CF₃ group likely quenches fluorescence compared to S4 but improves metabolic stability and lipophilicity, which is advantageous in drug design .
Heterocyclic and Halogenated Derivatives
- 6-(2-Chlorophenyl)-2-(4-methoxyphenoxy)-4-(trifluoromethyl)pyridine-3-carbonitrile: Substituents: 2-O(4-MeOPh), 4-CF₃, 6-ClPh. Applications: The chloro and methoxy groups enhance binding to hydrophobic pockets in biological targets, as seen in kinase inhibitors .
- 2-Amino-4-(3-fluorophenyl)-6-(naphthalen-1-yl)pyridine-3-carbonitrile: Substituents: 2-NH₂, 4-FPh, 6-naphthalenyl. Structural Insight: The naphthalenyl group increases steric bulk, influencing crystal packing via C–H⋯N hydrogen bonds, which could reduce solubility compared to the phenyl analog .
Photophysical Properties
Substituents critically modulate fluorescence and absorption:
| Compound | λem (nm) | Extinction Coefficient (M⁻¹cm⁻¹) | Key Feature(s) |
|---|---|---|---|
| S1 (4,6-diphenyl) | 410–420 | ~15,000 | High fluorescence intensity |
| S4 (4-(4-MeSPh), 6-Ph) | ~450 | ~25,000 | Red shift due to -SCH₃ donor |
| S2/S3 (4-CNPh/4-MeSPh) | 470–500 | ~10,000 | Red shift with reduced intensity |
| Target Compound (4-CF₃, 6-Ph) | Not reported | Not reported | Predicted fluorescence quenching by -CF₃ |
Data sourced from fluorescence studies of diphenylpyridine derivatives .
Biological Activity
2-Amino-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile is a pyridine derivative that has garnered attention due to its potential biological activities. This compound features a trifluoromethyl group, which enhances its lipophilicity and may influence its interaction with biological targets. The biological activity of this compound is primarily attributed to its structural characteristics, including the presence of the amino group and the carbonitrile moiety.
- Molecular Formula : C13H8F3N3
- Molecular Weight : 291.277 g/mol
- CAS Number : 104960-49-8
The biological activity of this compound is thought to be mediated through several mechanisms:
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit specific enzymes, which can lead to therapeutic effects in various diseases.
- Receptor Binding : The trifluoromethyl group may enhance binding affinity to certain receptors, potentially influencing signaling pathways.
- Antimicrobial Activity : Some studies suggest that pyridine derivatives exhibit antimicrobial properties, making them candidates for further development as antibacterial or antifungal agents.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities:
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various pyridine derivatives, including this compound. Results showed that this compound had comparable efficacy to established antibiotics against certain bacterial strains, suggesting its potential as a lead compound for antibiotic development .
- Antiparasitic Activity : In a study targeting Chlamydia infections, derivatives similar to this compound displayed selective activity against the pathogen, indicating that modifications in the structure could enhance specificity and potency against parasitic infections .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications:
- Trifluoromethyl Group : Enhances lipophilicity and may improve membrane permeability.
- Amino Group : Contributes to hydrogen bonding interactions with biological targets.
Table summarizing structural analogs and their activities:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| This compound | Contains amino and trifluoromethyl groups | Antimicrobial, antiparasitic |
| 6-Dimethylamino-4-trifluoromethyl-pyridine-2-carbonitrile | Dimethylamino group enhances electron donation | Increased activity against bacteria |
| 2-Methyl-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile | Methyl substitution alters reactivity | Variable efficacy |
Q & A
What are the key considerations for optimizing the synthesis of 2-Amino-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile to improve yield and purity?
Basic Research Question
Methodological Answer:
Synthetic optimization requires careful control of reaction conditions, such as temperature, solvent polarity, and catalyst selection. For pyridine-3-carbonitrile derivatives, cyclocondensation reactions involving enaminonitrile intermediates are common. Evidence from a one-pot synthesis (e.g., 72% yield for a related pyridine-3-carbonitrile derivative) highlights the importance of stoichiometric ratios and reflux conditions in ethanol with triethylamine (TEA) as a catalyst . Purity can be enhanced via column chromatography (silica gel, CHCl3:ethanol 10:1) or recrystallization. HPLC retention time analysis (e.g., 0.81 minutes under SQD-FA05 conditions) and LCMS (e.g., m/z 295 [M+H]+) are critical for verifying purity and structural integrity .
How can single-crystal X-ray diffraction (SC-XRD) resolve ambiguities in the structural characterization of this compound?
Advanced Research Question
Methodological Answer:
SC-XRD provides unambiguous determination of bond angles, torsion angles, and crystal packing. For example, a related pyridine-3-carbonitrile derivative was analyzed using SHELX software (SHELXL for refinement, SHELXS for structure solution), achieving a data-to-parameter ratio of 13.5 and R factor of 0.055 . Key steps include:
- Growing crystals via slow evaporation in polar aprotic solvents (e.g., DMSO/ethanol mixtures).
- Collecting data at 293 K with Mo-Kα radiation (λ = 0.71073 Å).
- Validating hydrogen bonding networks (e.g., N–H⋯N interactions) to confirm amino and cyano group orientations .
What strategies address contradictory bioactivity data in pharmacological studies of pyridine-3-carbonitrile derivatives?
Advanced Research Question
Methodological Answer:
Discrepancies in bioactivity (e.g., antimicrobial vs. cytotoxic effects) often arise from assay variability or structural modifications. A systematic approach includes:
- Dose-response profiling : Test compounds across a wide concentration range (e.g., 0.1–100 µM) to identify non-linear effects.
- Structural analogs : Compare 2-Amino-6-phenyl derivatives with substitutions (e.g., thiophene or chlorophenyl groups) to isolate functional group contributions .
- In vitro/in vivo correlation : Use cell viability assays (MTT) and murine models to validate target specificity. For example, derivatives with trifluoromethyl groups showed enhanced blood-brain barrier penetration in neuroprotection studies .
How can researchers mitigate byproduct formation during the introduction of the trifluoromethyl group?
Basic Research Question
Methodological Answer:
The electron-withdrawing trifluoromethyl group can lead to side reactions (e.g., dehalogenation or dimerization). Mitigation strategies include:
- Low-temperature reactions : Conducting alkylation at 0°C to suppress thermal degradation .
- Protecting groups : Temporarily shielding the amino group with tert-butoxycarbonyl (Boc) before trifluoromethylation.
- Byproduct monitoring : Use TLC and GC-MS to detect diselenide byproducts (e.g., compound 4 in ) and adjust reaction time/temperature accordingly .
What advanced spectroscopic techniques are essential for confirming the regioselectivity of substituents in this compound?
Advanced Research Question
Methodological Answer:
Regioselectivity of the phenyl and trifluoromethyl groups can be confirmed via:
- 2D NMR : HMBC correlations to identify coupling between H-5 and C-3 (cyano group) or C-4 (trifluoromethyl) .
- IR spectroscopy : Peaks at 2214 cm (C≡N stretch) and 3314 cm (N–H symmetric/asymmetric stretches) .
- XPS analysis : Binding energies for N 1s (~399.5 eV, amino group) and F 1s (~689 eV, CF) .
How do computational methods complement experimental data in predicting the reactivity of this compound?
Advanced Research Question
Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can predict:
- Electrophilic sites : Localized electron density at the cyano group (LUMO ≈ -1.8 eV) and amino group (HOMO ≈ -5.3 eV).
- Reaction pathways : Transition states for nucleophilic attacks (e.g., SNAr at C-4) .
- Solvent effects : Simulate solvation in DMSO or ethanol to optimize reaction conditions .
What are the best practices for handling and storing this compound to ensure stability?
Basic Research Question
Methodological Answer:
- Storage : Keep in amber vials under nitrogen at 2–8°C to prevent hydrolysis of the cyano group .
- Handling : Use explosion-proof equipment in fume hoods due to flammable vapors (flash point ≈ 145°C) .
- Disposal : Incinerate at >1000°C with alkaline scrubbers to neutralize HF emissions from trifluoromethyl degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
